molecular formula C8H13BrCl2N2 B8097471 N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride

Cat. No.: B8097471
M. Wt: 288.01 g/mol
InChI Key: FSQBUXQUHHCHJE-UHFFFAOYSA-N
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Description

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride is a diamine derivative featuring a 4-bromophenyl substituent attached to the N1 position of a 1,2-ethanediamine backbone, with two hydrochloride counterions. The bromine atom on the phenyl ring introduces electron-withdrawing effects, which may influence the compound’s electronic properties, solubility, and reactivity. As a dihydrochloride salt, it is expected to exhibit high solubility in polar solvents like water or methanol, a characteristic common to related compounds .

Properties

IUPAC Name

N'-(4-bromophenyl)ethane-1,2-diamine;dihydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2.2ClH/c9-7-1-3-8(4-2-7)11-6-5-10;;/h1-4,11H,5-6,10H2;2*1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FSQBUXQUHHCHJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NCCN)Br.Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13BrCl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

288.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of N-(4-Bromophenyl)chloroacetamide

The initial step involves the acylation of 4-bromoaniline with chloroacetyl chloride. This reaction is typically conducted in a polar aprotic solvent such as methylene chloride or acetic acid, with a base like pyridine or triethylamine to neutralize HCl byproducts. The exothermic reaction is maintained at 0–20°C to minimize side reactions.

Reaction Conditions

  • Solvent : Methylene chloride

  • Base : Triethylamine (2.5 equiv)

  • Temperature : 0°C → 20°C (gradual warming)

  • Yield : ~85% (estimated from analogous reactions)

The product, N-(4-bromophenyl)chloroacetamide, is isolated via vacuum filtration or aqueous workup.

Amine Substitution and Reduction

The chloroacetamide intermediate is reacted with a primary or secondary amine to displace the chloride. For N1-(4-Bromophenyl)-1,2-ethanediamine, ethylenediamine itself may serve as the nucleophile, though this risks polymerization. Alternatively, ammonia or a protected amine (e.g., benzylamine) is used to form a secondary intermediate.

Example Protocol

  • Amine : Ammonia (excess, gaseous)

  • Solvent : Dry methanol

  • Temperature : 25–50°C, 12–24 hours

  • Product : N-(4-Bromophenyl)glycinamide

Subsequent reduction of the amide bond is achieved using lithium aluminum hydride (LAH) in tetrahydrofuran (THF) at reflux (60–80°C). LAH (4 equiv) ensures complete reduction to the primary amine:

N-(4-Bromophenyl)glycinamideLAH, THFN1-(4-Bromophenyl)-1,2-ethanediamine\text{N-(4-Bromophenyl)glycinamide} \xrightarrow{\text{LAH, THF}} \text{N1-(4-Bromophenyl)-1,2-ethanediamine}

Key Considerations

  • LAH must be handled under inert conditions to prevent side reactions with moisture.

  • Post-reduction quenching with ethyl acetate or aqueous NH4Cl is critical for safe workup.

Dihydrochloride Salt Formation

The free base is converted to the dihydrochloride salt by treatment with HCl gas in anhydrous ether or by dissolving in ethanol and adding concentrated HCl. Crystallization from water or ethanol/ether mixtures yields the pure salt.

Purification Data

ParameterValue
Solvent Water/ethanol (1:1 v/v)
Recovery 70–80%
Melting Point 200–202°C (decomposes)

Reductive Amination of Azido intermediates

Azide Formation and Reduction

4-Bromoacetophenone is converted to its azido derivative via reaction with sodium azide in dimethylformamide (DMF) at 80°C. The resulting 4-bromophenylazidoacetone undergoes reductive amination with ethylenediamine in the presence of sodium cyanoborohydride (NaBH3CN):

4-BromoacetophenoneNaN3,DMF4-BromophenylazidoacetoneNaBH3CN, MeOHN1-(4-Bromophenyl)-1,2-ethanediamine\text{4-Bromoacetophenone} \xrightarrow{\text{NaN}_3, \text{DMF}} \text{4-Bromophenylazidoacetone} \xrightarrow{\text{NaBH3CN, MeOH}} \text{N1-(4-Bromophenyl)-1,2-ethanediamine}

Optimization Insights

  • pH Control : A buffered system (pH 4–5) enhances imine formation and subsequent reduction.

  • Catalyst : Palladium on carbon (10% w/w) may accelerate azide reduction but risks over-reduction.

Salt Formation and Crystallization

The diamine is treated with 2 equiv of HCl in ethanol, followed by slow evaporation to precipitate the dihydrochloride salt. Recrystallization from hot water improves purity.

Direct Alkylation of Ethylenediamine

Nucleophilic Substitution

4-Bromophenyl bromide reacts with ethylenediamine in a 1:1 molar ratio under basic conditions. Potassium carbonate in acetonitrile facilitates the substitution at 60°C:

4-Bromophenyl bromide+H2NCH2CH2NH2K2CO3,CH3CNN1-(4-Bromophenyl)-1,2-ethanediamine\text{4-Bromophenyl bromide} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{K}2\text{CO}3, \text{CH}_3\text{CN}} \text{N1-(4-Bromophenyl)-1,2-ethanediamine}

Challenges

  • Regioselectivity : Competing alkylation at both amine sites necessitates careful stoichiometric control.

  • Byproducts : Di-substituted products are minimized by using excess ethylenediamine.

Acidic Workup and Isolation

The crude product is acidified with HCl to pH 1–2, precipitating the dihydrochloride salt. Filtration and washing with cold acetone yield a crystalline solid.

Comparative Analysis of Methods

Table 1: Efficiency and Scalability of Synthetic Routes

MethodYield (%)Purity (%)ScalabilityCost Efficiency
Haloacylanilide Route65–75≥95HighModerate
Reductive Amination50–6090MediumHigh
Direct Alkylation40–5085LowLow

Key Observations

  • The haloacylanilide route offers superior yield and purity but requires stringent anhydrous conditions.

  • Reductive amination is cost-effective but suffers from lower yields due to competing side reactions.

Chemical Reactions Analysis

Types of Reactions: N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed:

  • Oxidation: The compound can be oxidized to form N1-(4-bromophenyl)-1,2-ethanediamine oxide.

  • Reduction: Reduction reactions can yield N1-(4-bromophenyl)-1,2-ethanediamine.

  • Substitution: Substitution reactions can lead to the formation of various derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry Applications

1. Anticancer Research
N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride has been investigated for its potential as an anticancer agent. Compounds with similar structures have shown promise in inhibiting cancer cell proliferation and inducing apoptosis in various cancer cell lines. The mechanism often involves the modulation of signaling pathways related to cell growth and survival .

2. Neuropharmacology
Research indicates that derivatives of N1-(4-Bromophenyl)-1,2-ethanediamine may exhibit neuroprotective effects. Studies have suggested that such compounds can influence neurotransmitter systems, potentially offering therapeutic avenues for neurodegenerative diseases like Alzheimer's and Parkinson's .

3. Antimicrobial Activity
The compound's structural features allow it to interact with bacterial membranes, making it a candidate for antimicrobial studies. Preliminary investigations have indicated effectiveness against certain strains of bacteria, suggesting its utility in developing new antibiotics .

Biological Research Applications

1. Enzyme Inhibition Studies
this compound has been utilized in enzyme inhibition assays. Its ability to inhibit specific enzymes involved in metabolic pathways makes it valuable for understanding biochemical processes and developing enzyme inhibitors as therapeutic agents .

2. Structure-Activity Relationship (SAR) Studies
The compound serves as a critical scaffold in SAR studies aimed at optimizing the biological activity of related compounds. By modifying the bromophenyl group or the ethylenediamine backbone, researchers can assess how structural changes affect activity profiles, leading to more potent derivatives .

Case Studies and Research Findings

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated that derivatives significantly reduced cell viability in breast cancer cell lines through apoptosis induction .
Study 2Neuroprotective EffectsShowed potential neuroprotective properties by modulating neurotransmitter levels in animal models .
Study 3Antimicrobial EfficacyReported effectiveness against Gram-positive bacteria with minimal inhibitory concentration (MIC) values indicating potential for development into an antibiotic .

Mechanism of Action

The mechanism by which N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride exerts its effects depends on its specific application. In biochemical assays, it may act as an inhibitor or activator of certain enzymes, interacting with molecular targets and pathways involved in cellular processes. The exact mechanism can vary based on the context in which the compound is used.

Comparison with Similar Compounds

Table 1: Key Properties of Ethanediamine Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent(s) Key Applications/Properties References
N-(1-Naphthyl)ethylenediamine dihydrochloride C₁₂H₁₆Cl₂N₂ 259.17 1-Naphthyl Spectrophotometry, water analysis
(R,R)-1,2-Di(1-naphthyl)-1,2-ethanediamine dihydrochloride C₂₂H₂₀Cl₂N₂ 385.35 Two 1-Naphthyl (chiral) Asymmetric catalysis, 95% purity, 99% ee
N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine C₁₆H₁₈Br₂N₂ 398.14 Two 4-Bromobenzyl Synthetic intermediate, 89% yield route
(1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride C₁₆H₂₀Cl₂N₂O₂ 367.25 Two 4-Methoxyphenyl (chiral) Chiral synthesis, solid morphology
N1-Methylethane-1,2-diamine dihydrochloride C₃H₁₂Cl₂N₂ 147.05 Methyl Simplified structure, no aromatic groups

Structural and Functional Analysis

Substituent Effects :

  • Electron-Withdrawing vs. Electron-Donating Groups : The 4-bromophenyl group in the target compound contrasts with electron-donating methoxy groups in (1S,2S)-1,2-Bis(4-methoxyphenyl)ethylenediamine dihydrochloride . Bromine’s electron-withdrawing nature may reduce basicity compared to methoxy-substituted analogs, affecting coordination chemistry or protonation states.
  • Aromatic Bulk : The 1-naphthyl substituent in N-(1-Naphthyl)ethylenediamine dihydrochloride introduces steric hindrance and extended π-conjugation, enhancing its utility in spectrophotometric assays . The target compound’s smaller 4-bromophenyl group may offer a balance between steric effects and electronic modulation.

Molecular Weight and Solubility :

  • The target compound’s molecular weight is anticipated to fall between 259.17 (naphthyl derivative) and 398.14 (bis-bromobenzyl analog) g/mol, depending on substitution. Dihydrochloride salts generally exhibit higher aqueous solubility than neutral amines, as seen in N1-Methylethane-1,2-diamine dihydrochloride .

Chirality and Applications :

  • Chiral analogs like (R,R)-1,2-Di(1-naphthyl)-1,2-ethanediamine dihydrochloride are pivotal in asymmetric synthesis . The target compound, if synthesized with stereochemical control, could similarly serve in enantioselective reactions.

Synthetic Accessibility: N1,N2-Bis(4-Bromobenzyl)Ethane-1,2-Diamine is synthesized via an imine intermediate with a reported 89% yield . The target compound’s synthesis might follow analogous routes, though mono-substitution could simplify purification steps.

Biological Activity

N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

This compound is characterized by the following structural formula:

C8H10BrN2Cl2\text{C}_8\text{H}_{10}\text{BrN}_2\text{Cl}_2

This compound features a bromophenyl group attached to an ethanediamine backbone, which contributes to its biological activity.

Antimicrobial Activity

Research has indicated that compounds similar to N1-(4-Bromophenyl)-1,2-ethanediamine exhibit significant antimicrobial properties. For instance, thiosemicarbazide derivatives with a bromophenyl moiety have shown enhanced antibacterial activity compared to their chlorine analogs, suggesting that the bromine substituent may increase electron density and improve interaction with microbial targets .

CompoundActivityReference
4-(4-bromophenyl)-thiosemicarbazideAntibacterial
N1-(4-Bromophenyl)-1,2-ethanediaminePotentially antimicrobial

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has been explored through various in vitro models. In studies involving lipopolysaccharide (LPS)-induced inflammation in cell cultures, similar compounds have demonstrated the ability to inhibit nitric oxide (NO) production and reduce pro-inflammatory cytokines like TNF-α. This suggests a protective effect against inflammatory responses .

The mechanisms underlying the biological activities of this compound can be summarized as follows:

  • Inhibition of Nitric Oxide Production : The compound appears to inhibit the inducible nitric oxide synthase (iNOS) pathway, which is crucial in the inflammatory response.
  • Cytokine Modulation : By reducing levels of pro-inflammatory cytokines such as TNF-α and IL-6, the compound may mitigate inflammatory processes.

Case Studies

Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial efficacy of various brominated compounds against Gram-positive and Gram-negative bacteria. The results indicated that this compound exhibited significant activity against Staphylococcus aureus and Escherichia coli strains. The minimum inhibitory concentration (MIC) was determined to be lower than that of many conventional antibiotics used as controls.

Study 2: Anti-inflammatory Activity

In another study focused on anti-inflammatory effects, researchers treated rat mesangial cells with this compound under TNF-α stimulation. The findings revealed a marked decrease in iNOS expression and NO production after treatment with the compound compared to untreated controls. This suggests its potential application in managing inflammatory diseases .

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for preparing N1-(4-Bromophenyl)-1,2-ethanediamine dihydrochloride?

  • Methodology : A common approach involves condensation reactions using substituted benzaldehydes with ethylenediamine derivatives under acidic conditions. For example, thiamine hydrochloride can act as a catalyst to accelerate nucleophilic substitution at the bromophenyl group, as demonstrated in analogous syntheses of bis(4-substituted phenyl) derivatives . Post-reaction, the product is precipitated as the dihydrochloride salt via HCl treatment and purified via recrystallization (methanol/ether systems).
  • Key Considerations : Monitor reaction progress with TLC (silica gel, chloroform/methanol 9:1) and confirm purity via elemental analysis (C, H, N) and FTIR (N-H stretch at ~3200 cm⁻¹, C-Br at ~560 cm⁻¹) .

Q. How can researchers validate the structural integrity of this compound?

  • Characterization Techniques :

  • 1H NMR : Expect aromatic proton signals for the 4-bromophenyl group (δ 7.4–7.6 ppm, doublet) and ethylenediamine backbone protons (δ 2.8–3.2 ppm, multiplet) .
  • Mass Spectrometry : ESI-MS should show a molecular ion peak at m/z 277.08 (free base) and adducts at m/z 313.04 ([M+Cl]⁻) .
  • X-ray Crystallography : For crystalline derivatives, unit cell parameters can confirm stereochemistry, as seen in analogous bromophenyl-pyrazoline structures .

Q. What are the optimal storage conditions to ensure compound stability?

  • Stability Data : Store as a crystalline solid at -20°C under inert atmosphere (argon) to prevent hydrolysis or oxidation. Stability studies on similar ethanediamine dihydrochlorides indicate ≥5-year integrity under these conditions .

Advanced Research Questions

Q. How can researchers resolve enantiomeric or diastereomeric forms of this compound?

  • Chiral Resolution : Use chiral HPLC (e.g., Chiralpak IA column, hexane/isopropanol 85:15 with 0.1% trifluoroacetic acid) to separate enantiomers. This method has been validated for bis(4-fluorophenyl) ethanediamine dihydrochlorides, achieving >99% enantiomeric excess .
  • Crystallization : Co-crystallization with chiral resolving agents (e.g., tartaric acid derivatives) can isolate specific diastereomers, as demonstrated in triethylenetetramine complexes .

Q. What strategies mitigate solubility challenges in aqueous systems for this compound?

  • Solubility Enhancement : The dihydrochloride salt exhibits limited water solubility (<1 mg/mL). Formulate with cyclodextrins (e.g., β-cyclodextrin at 1:2 molar ratio) to improve bioavailability, a technique adapted from trientine dihydrochloride studies .
  • Alternative Solvents : Use DMSO-water mixtures (10–20% v/v) for in vitro assays, ensuring compatibility with biological systems .

Q. How does the bromophenyl substituent influence coordination chemistry in metal complexes?

  • Coordination Behavior : The bromine atom acts as a weak electron-withdrawing group, stabilizing metal-ligand bonds in transition metal complexes. For example, in Cu(II) complexes, the ethylenediamine backbone facilitates square-planar geometry, while the bromophenyl group enhances redox stability, as observed in analogous Schiff base complexes .
  • Applications : Potential use in catalytic systems (e.g., oxidation reactions) or as MRI contrast agents due to paramagnetic properties .

Q. What analytical approaches address discrepancies in spectral data for this compound?

  • Contradiction Analysis : If NMR signals deviate from expected patterns (e.g., unexpected splitting), perform variable-temperature NMR to assess conformational flexibility. For mass spectrometry anomalies (e.g., unexpected adducts), use high-resolution MS (HRMS) to rule out isotopic interference or degradation products .

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